BenchChemオンラインストアへようこそ!

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid (CAS 1306604-87-4) is a fluorinated 2,3-dihydrobenzothiophene building block bearing a carboxylic acid at position 2 and a trifluoromethyl substituent at position 5 on the fused benzene ring. With a molecular formula of C₁₀H₇F₃O₂S and a molecular weight of 248.22 g/mol, the compound features a partially saturated thiophene ring (sp³ carbon at C2), distinguishing it from fully aromatic benzothiophene-2-carboxylic acid analogs.

Molecular Formula C10H7F3O2S
Molecular Weight 248.22 g/mol
Cat. No. B13150925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Molecular FormulaC10H7F3O2S
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1C(SC2=C1C=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H7F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-3,8H,4H2,(H,14,15)
InChIKeyCPFGNEVYZBMYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid – Procurement-Relevant Structural and Physicochemical Profile


5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid (CAS 1306604-87-4) is a fluorinated 2,3-dihydrobenzothiophene building block bearing a carboxylic acid at position 2 and a trifluoromethyl substituent at position 5 on the fused benzene ring [1]. With a molecular formula of C₁₀H₇F₃O₂S and a molecular weight of 248.22 g/mol, the compound features a partially saturated thiophene ring (sp³ carbon at C2), distinguishing it from fully aromatic benzothiophene-2-carboxylic acid analogs. The electron-withdrawing CF₃ group imparts a computed LogP of 2.90 and a pKa of 3.57, placing it in a lipophilicity–acidity window that is intermediate between its unsubstituted dihydro parent and the fully aromatic 5-CF₃ benzothiophene [1]. This compound is commercially available at 95% purity from multiple suppliers and serves as a versatile intermediate for medicinal chemistry, agrochemical, and materials science programs .

Why 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic Acid Cannot Be Replaced by Generic Analogs


The 2,3-dihydrobenzothiophene scaffold is not merely a reduced version of the aromatic benzothiophene; the sp³ hybridization at C2 introduces a chiral center, alters ring geometry from planar to puckered, and shifts the conformational landscape available for target binding [1]. Substituting the 5-CF₃ group with hydrogen, chloro, or fluoro produces dramatic changes in lipophilicity (ΔLogP ~1.1 vs. the unsubstituted parent), acidity (ΔpKa ~0.14–0.44 across analogs), and membrane-penetration capacity (LogD₇.₄ span ~1.2 units across the series) [2]. Furthermore, patents explicitly claiming 2,3-dihydrobenzo[b]thiophene derivatives as HIF-2α inhibitors and CNS-active agents demonstrate that the saturated core is pharmacophorically non-interchangeable with the aromatic benzothiophene series [3]. Generic replacement with an unsubstituted dihydro analog or a 3-carboxylic acid positional isomer would forfeit the specific electronic and steric signature that medicinal chemistry programs have optimized against.

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic Acid vs. Closest Analogs


Lipophilicity (LogP): CF₃ Confers a 1.1-Unit LogP Advantage Over the Unsubstituted Dihydro Parent

The target compound exhibits a computed LogP of 2.90, which is 1.11 units higher than the unsubstituted 2,3-dihydro-1-benzothiophene-2-carboxylic acid (LogP = 1.79) [1]. This LogP value is 0.72 units lower than the fully aromatic 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (LogP = 3.62), positioning the dihydro-CF₃ combination in an optimal intermediate lipophilicity range . For comparison, the 6-fluoro analog shows LogP ≈ 2.1–3.4 .

Lipophilicity Membrane permeability Drug-likeness

Acidity (pKa): Electron-Withdrawing CF₃ Lowers pKa by 0.14 Units Relative to Unsubstituted Dihydro Parent

The computed pKa of the target compound is 3.57, reflecting the electron-withdrawing effect of the 5-CF₃ substituent on the carboxylic acid [1]. This is 0.14 units lower than the unsubstituted 2,3-dihydro-1-benzothiophene-2-carboxylic acid (pKa = 3.71) , but 0.30 units higher than the fully aromatic 5-CF₃ analog (pKa = 3.27) . The 2,3-dihydro-1-benzothiophene-3-carboxylic acid positional isomer has a markedly higher pKa of 4.00 [2].

Ionization state Bioavailability Salt formation

Topological Polar Surface Area (TPSA): 40% Lower TPSA vs. Unsubstituted Parent Enhances Membrane Penetration Potential

The target compound has a computed TPSA of 37.3 Ų [1], which is substantially lower than both the unsubstituted 2,3-dihydro-1-benzothiophene-2-carboxylic acid (TPSA = 62.6 Ų) [2] and the fully aromatic 5-CF₃ analog (TPSA = 65.54 Ų) [3]. The 40% reduction in TPSA relative to the unsubstituted parent is attributable to the CF₃ group replacing aromatic C–H, which decreases hydrogen-bonding-capable surface area per unit mass.

ADME Blood-brain barrier penetration Oral bioavailability

Ionization State at Physiological pH: LogD₇.₄ = -0.45 Enables Balanced Distribution for In Vivo Studies

The target compound's computed LogD at pH 7.4 is -0.45, compared to LogD₅.₅ = 0.98 [1]. While direct LogD₇.₄ comparator data for all analogs are not uniformly available, the 2,3-dihydro-1-benzothiophene-3-carboxylic acid positional isomer shows LogD₇.₄ = -1.24 [2], indicating a 0.79 log-unit greater hydrophilicity at blood pH. This difference arises from the distinct positioning of the carboxylic acid relative to the sulfur atom and the CF₃ group.

Distribution coefficient Plasma protein binding Tissue distribution

Structural Saturation: sp³ C2 Stereocenter Enables Enantioselective Synthesis and Distinct Binding Geometry vs. Aromatic Analogs

The 2,3-dihydrobenzothiophene scaffold contains an sp³-hybridized C2 carbon, creating a stereocenter absent in the fully aromatic 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 244126-64-5) [1]. The dihydro ring is puckered (envelope conformation) rather than planar, altering both the spatial orientation of the carboxylic acid vector and the π-stacking capacity of the thiophene ring. This structural feature is pharmacophorically critical: patent US20220054451A1 explicitly claims 2,3-dihydrobenzo[b]thiophene derivatives as HIF-2α inhibitors, demonstrating that the saturated core is required for biological activity in this target class [2]. Additionally, the dihydrobenzothiophene series has been independently identified from high-throughput screening at Merck as a tractable lead series for LRRK2 kinase inhibitors [3].

Chirality Conformational restriction Target engagement

Procurement-Driven Application Scenarios for 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic Acid


CNS-Penetrant Kinase Inhibitor Lead Optimization: Exploiting TPSA 37.3 Ų and LogP 2.90 for Brain Exposure

Medicinal chemistry teams developing CNS-targeted kinase inhibitors (e.g., LRRK2 for Parkinson's disease) should prioritize this building block because its TPSA of 37.3 Ų falls well within the established CNS drug-like space (<60–70 Ų), while the unsubstituted dihydro parent (TPSA 62.6 Ų) and the aromatic CF₃ analog (TPSA 65.5 Ų) exceed typical CNS permeability thresholds [1]. The dihydrobenzothiophene core has been validated at Merck as a tractable LRRK2 inhibitor scaffold [2]. The LogP of 2.90 provides sufficient lipophilicity for passive BBB penetration without reaching the promiscuity-associated range (LogP >~4). The chiral C2 position further enables enantioselective SAR exploration.

HIF-2α Antagonist Development for Oncology: Leveraging the 2,3-Dihydro Core as a Claimed Pharmacophore

Patent US20220054451A1 explicitly claims 2,3-dihydrobenzo[b]thiophene derivatives as HIF-2α inhibitors for cancer therapy [1]. Procurement of this CF₃-substituted building block enables direct incorporation into the claimed chemical space. The 5-CF₃ group provides metabolic stability against oxidative defluorination while maintaining a LogD₇.₄ of -0.45, which supports aqueous solubility for intravenous formulation development. In contrast, the fully aromatic 5-CF₃ analog (LogP 3.62, TPSA 65.5 Ų) lacks the saturated core required by the patent claims and may exhibit different target engagement kinetics due to its planar geometry.

Agrochemical Intermediate: CF₃-Enhanced Metabolic Stability for Crop Protection Chemistry

The dihydrobenzothiophene core has precedent in herbicidal compositions (BASF patent on dihydrobenzothiophene compounds as synergistic herbicidal agents) [1]. The 5-CF₃ substituent is a privileged motif in agrochemical design due to its resistance to oxidative metabolism in plants and soil microorganisms. The carboxylic acid handle at position 2 allows facile conversion to esters, amides, or heterocycles for SAR expansion. The compound's intermediate LogP (2.90) and balanced LogD profile distinguish it from both the more lipophilic aromatic analog (LogP 3.62, potential for soil persistence issues) and the less lipophilic unsubstituted dihydro parent (LogP 1.79, potentially insufficient cuticular penetration).

Fragment-Based Drug Discovery (FBDD) Library Member: Physicochemical Profile Aligned with Rule-of-3 and Beyond-Rule-of-3 Space

With a molecular weight of 248.22 Da, 2 rotatable bonds, 1 H-bond donor, and 2 H-bond acceptors, the compound satisfies all Lipinski and Rule-of-3 criteria [1]. Its Fsp³ (fraction of sp³ carbons) is 0.10 (1 of 10 carbons), which, while modest, introduces a chiral center absent from the aromatic analog (Fsp³ = 0.00). The computed XLogP3 of ~3 and TPSA of 37.3 Ų position it advantageously in 3D property space for fragment growth—better permeability potential than the unsubstituted parent (TPSA 62.6 Ų) and better solubility outlook than the aromatic analog (LogP 3.62). The compound is commercially available at 95% purity from multiple suppliers including Enamine and AKSci, with catalog availability in quantities from 50 mg to 5 g [2].

Quote Request

Request a Quote for 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.